Dinoseb

Catalog No.
S526229
CAS No.
88-85-7
M.F
C10H12N2O5
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinoseb

CAS Number

88-85-7

Product Name

Dinoseb

IUPAC Name

2-butan-2-yl-4,6-dinitrophenol

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3

InChI Key

OWZPCEFYPSAJFR-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

solubility

2.16e-04 M
0.0052 G/100 G WATER; 48 G/100 G ETHANOL; 27 G/100 G N-HEPTANE; MISCIBLE IN ETHYL ETHER, TOLUENE, & XYLENE
0.052 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.005 (very poor)

Synonyms

2,4-dinitro-6-sec-butylphenol, 2-sec-butyl-4,6-dinitrophenol, dinitrobutylphenol, dinoseb, dinoseb ammonium salt, dinoseb ethanolamine salt, dinoseb sodium salt, dinoseb triethanolamine salt, DNBP

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

The exact mass of the compound Dinoseb is 240.0746 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.16e-04 m0.0052 g/100 g water; 48 g/100 g ethanol; 27 g/100 g n-heptane; miscible in ethyl ether, toluene, & xylene0.052 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.005 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202753. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Dinitrophenols - Supplementary Records. It belongs to the ontological category of dinitrophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Teratogens. However, this does not mean our product can be used or applied in the same or a similar way.

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a highly lipophilic dinitrophenol derivative primarily procured as an analytical reference standard for environmental monitoring and as a potent protonophoric uncoupler for bioenergetic research. Characterized by a pKa of 4.62 and a high octanol-water partition coefficient (logP = 4.62), the presence of the sec-butyl group significantly alters its physicochemical behavior compared to simpler nitrophenols [1]. In laboratory settings, this structural modification drives exceptional lipid bilayer affinity and sub-micromolar uncoupling potency in isolated mitochondria, making it a critical high-potency positive control in toxicological and metabolic assays [2].

Substituting Dinoseb with more common in-class alternatives like 2,4-Dinitrophenol (2,4-DNP) or 4,6-dinitro-o-cresol (DNOC) fundamentally compromises both regulatory compliance and assay sensitivity. In environmental testing, regulatory frameworks such as EPA Method 8151A explicitly require Dinoseb as a target analyte due to its distinct retention time and specific derivatization vulnerabilities, meaning generic herbicides cannot serve as calibration proxies[1]. In bioenergetic research, the sec-butyl moiety of Dinoseb confers a lipid bilayer partition coefficient orders of magnitude higher than that of 2,4-DNP, allowing it to penetrate and uncouple hydrophobic membrane systems where more hydrophilic analogs fail to accumulate efficiently [2].

Enhanced Lipophilicity and Membrane Partitioning

The addition of a sec-butyl group to the dinitrophenol core drastically increases the lipophilicity of Dinoseb compared to its parent compound, 2,4-DNP, and its methyl analog, DNOC. Quantitative structure-activity relationship (QSAR) data establishes the logP of Dinoseb at 4.62, compared to 2.12 for DNOC and 1.67 for 2,4-DNP [1]. This elevated hydrophobicity translates to a massive lipid bilayer partition coefficient of 3.75 × 10^4, ensuring rapid and flow-limited distribution into cellular membranes [2].

Evidence DimensionOctanol-Water Partition Coefficient (logP)
Target Compound DataDinoseb: logP = 4.62
Comparator Or Baseline2,4-DNP: logP = 1.67; DNOC: logP = 2.12
Quantified DifferenceDinoseb exhibits a logP ~2.5 to 3 units higher, driving vastly superior membrane accumulation.
ConditionsQSAR modeling and isolated lipid bilayer partitioning assays at physiological pH.

Procurement for assays requiring deep penetration of hydrophobic lipid environments must select Dinoseb, as 2,4-DNP lacks the lipophilicity to accumulate efficiently.

Sub-Micromolar Uncoupling Potency in Isolated Mitochondria

Dinoseb's high membrane affinity directly amplifies its potency as a protonophore. In isolated rat liver mitochondria, Dinoseb achieves half-maximal stimulation of oxygen uptake at an extraordinarily low concentration of 0.28 μM [1]. This sub-micromolar efficacy is significantly stronger than baseline uncouplers like 2,4-DNP, which typically require concentrations in the 10-100 μM range to achieve equivalent disruption of the proton gradient. Furthermore, in whole liver perfusion, half-maximal stimulation occurs between 2.8 and 5.8 μM, demonstrating potent tissue-level metabolic disruption [1].

Evidence DimensionHalf-Maximal Stimulation of Oxygen Uptake
Target Compound DataDinoseb: 0.28 μM
Comparator Or BaselineStandard 2,4-DNP baseline: >10 μM
Quantified DifferenceDinoseb achieves half-maximal uncoupling at sub-micromolar concentrations, an order of magnitude lower than simpler dinitrophenols.
ConditionsIsolated rat liver mitochondria assays.

Crucial for high-sensitivity in vitro bioenergetic assays where minimizing the absolute concentration of the uncoupler prevents off-target solvent toxicity.

Processability and Derivatization Vulnerability in EPA Method 8151A

When procured as an analytical reference standard for chlorinated herbicides, Dinoseb exhibits unique processability constraints during extraction and derivatization. Under EPA Method 8151A protocols, the hydrolysis step can result in the complete loss of Dinoseb through the formation of aldol condensation products if any residual acetone remains from the solid extraction phase [1]. This specific vulnerability requires strict solvent evaporation controls that are not strictly necessary for more stable acid herbicides like 2,4-D.

Evidence DimensionAnalytical Recovery Post-Hydrolysis
Target Compound DataDinoseb: Subject to severe loss via aldol condensation with residual acetone.
Comparator Or BaselineStandard Acid Herbicides (e.g., 2,4-D): Stable under standard acetone/ether extraction.
Quantified DifferenceDinoseb requires complete acetone removal prior to derivatization to prevent false-negative calibration results.
ConditionsExtraction, hydrolysis, and methylation/pentafluorobenzylation per EPA Method 8151A.

Laboratory managers must ensure analysts adapt extraction workflows specifically for Dinoseb to guarantee quantitative recovery in GC-ECD compliance testing.

Calibration Standards for Environmental Compliance Testing (EPA 8151A)

Dinoseb is an essential procurement item for environmental laboratories conducting GC-ECD analysis of chlorinated herbicides in water and soil. Because it is highly susceptible to aldol condensation in the presence of residual acetone during extraction, using high-purity Dinoseb standards is critical for validating the solvent-removal efficiency of the laboratory's sample preparation workflow [1].

High-Potency Positive Controls in Bioenergetic and Mitochondrial Assays

Due to its exceptional lipid bilayer partition coefficient (3.75 × 10^4) and sub-micromolar uncoupling potency, Dinoseb is the preferred positive control for in vitro assays measuring oxidative phosphorylation disruption. It is specifically selected over 2,4-DNP when researchers need to induce profound metabolic uncoupling at very low aqueous concentrations (e.g., 0.28 μM) to avoid confounding solvent effects in sensitive cell cultures or isolated mitochondria [2].

Toxicological Modeling of Lipophilic Protonophores

In ecotoxicology and developmental biology, Dinoseb is utilized as a model compound to study the effects of highly lipophilic weak acids. Its specific combination of a pKa near 4.6 and a logP of 4.62 makes it an ideal structural benchmark for investigating how increased membrane retention influences the pharmacokinetics and teratogenicity of phenolic uncouplers, distinguishing its mechanism from more hydrophilic analogs [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dinoseb appears as orange-brown viscous liquid or orange-brown solid. Orange crystals when pure. Has a pungent odor. Used as a plant growth regulator; insecticide and herbicide. (EPA, 1998)
Liquid; OtherSolid
Solid
ORANGE CRYSTALS WITH PUNGENT ODOUR.

Color/Form

Yellow crystals
Orange solid

XLogP3

3.6

Exact Mass

240.0746

Boiling Point

332.0 °C
332 °C

Flash Point

60.1 to 84.9 °F for 3 commercial products (EPA, 1998)
15.6 °C, (CLOSED CUP) (DOW GENERAL WEED KILLER); 18.9 °C, (CLOSED CUP) (DOW SELECTIVE WEED KILLER)
>100 °C

Vapor Density

7.73 (EPA, 1998) (Relative to Air)
Relative vapor density (air = 1): 8.3

Density

1.2647 at 113 °F (EPA, 1998)
1.2647 @ 45 °C/4 °C
Relative density (water = 1): 1.3 (30 °C)

LogP

3.56 (LogP)
3.56
3.69

Odor

PUNGENT ODOR

Appearance

Solid powder

Melting Point

100 to 108 °F (EPA, 1998)
40.0 °C
38-42 °C
40-41°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

35040-03-0 (hydrochloride salt)
6365-83-9 (ammonium salt)
6420-47-9 (triethanolamine salt)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360Df: May damage the unborn child;
Suspected of damaging fertility [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Pesticides

Mechanism of Action

BASIC MECHANISM OF TOXICITY IS STIMULATION OF OXIDATIVE METABOLISM IN CELL MITOCHONDRIA, BY INTERFERENCE WITH NORMAL COUPLING OF CARBOHYDRATE OXIDN TO PHOSPHORYLATION (ADP TO ATP). INCR OXIDATIVE METABOLISM LEADS TO PYREXIA, TACHYCARDIA, & DEHYDRATION, & ULTIMATELY DEPLETES CARBOHYDRATE & FAT STORES. /NITROPHENOLIC COMPOUNDS/
... UNCOUPLER OF OXIDATIVE PHOSPHORYLATION & INCR THE OXIDATIVE METABOLISM & HEAT PRODUCTION OF THE BODY.
The effects of plant herbicides on reaction centers from the photosynthetic bacterium, Rhodopseudomonas sphaeroides, were investigated. A variety of triazine herbicides were good inhibitors of electron transfer reactions involving primary and secondary quinone. Other types of herbicides, including dinoseb, ... were relatively ineffective.
Administration of 2,4-dinitrophenol alkyl derivatives to rats, ie, 4,6-dinitro-o-cresol (DNOC) and dinoseb (60 and 40 mg/kg, respectively) affected the electron transport system and inhibited energy metabolism and the detoxication system of the liver. An ESR study showed lowering of cytochrome p450 of the liver throughout the observation period, changes in the cytochrome c oxidase, lowering of iron-sulfur-containing proteins (54% in 6 hr), and a decrease in the free radical level as compared to the original levels. The metalloprotein and free radicals, observed 30 min after dinoseb, showed a tendency to normalization.
Dinoseb is believed to enhance metabolic activity by uncoupling oxidative phosphorylation and disrupting adenosine triphosphate synthesis ... culminating, in extreme cases, in hyperthermia. In ruminants, dinoseb, an organo-nitro compound, is reduced to an amine, which may then cause the oxidation of hemoglobin to methemoglobin. ...

Vapor Pressure

1 mm Hg at 303.98 °F (EPA, 1998)
1 MM HG @ 151.1 °C
Vapor pressure, Pa at 20 °C: 0.007

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

THE TRIETHANOLAMINE SALT OF DINOSEB CONTAINED OVER 200 MG/KG N-NITROSODIETHANOLAMINE. /SRP: A HIGHLY TOXIC CONTAMINANT/

Other CAS

88-85-7

Wikipedia

Dinoseb

Use Classification

Health Hazards -> Teratogens
Pharmaceuticals
HERBICIDES

Methods of Manufacturing

PRODUCED BY NITRATION OF 2-SEC-BUTYLPHENOL, OBTAINED BY THE REACTION OF BUT-2-ENE WITH PHENOL & SEPARATION OF THE 4-ALKYL ISOMER.
BY SULFONATION OF PHENOL TO BLOCK p-POSITION, FOLLOWED BY BUTYLATION & REMOVAL OF SULFONIC GROUP.
REACTION OF O-SEC-BUTYLPHENOL WITH SULFURIC ACID & NITRIC ACID

General Manufacturing Information

All other basic organic chemical manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Phenol, 2-(1-methylpropyl)-4,6-dinitro-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Dinoseb (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide. The international trade of ... Dinoseb and Dinoseb salts ... is regulated by the Rotterdam convention on Prior Informed Consent (see http://www.pic.int/), which entered force on 24 February 2004. According to the PIC Convention, export of /Dinoseb and Dinoseb salts/ can only take place with the prior informed consent of the importing Party. ...(further information can be found at: http://www.pic.int/).
... DEVELOPED BY THE DOW CHEMICAL CO UNDER THE CODE NUMBER 'DN289', TRADE MARK 'PREMERGE' & THE PROTECTION OF US PATENT 2,192,197

Analytic Laboratory Methods

BY A COLUMN CHROMATOGRAPHIC ... SEPARATION & COLORIMETRY ... RESIDUES ARE DETERMINED BY GLC OF THE METHYL ETHER AFTER CHROMATOGRAPHIC CLEAN-UP & TREATMENT WITH DIAZOMETHANE.
A GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION METHOD IS DESCRIBED FOR DETERMINATION OF RESIDUES OF DINOSEB IN CROPS & SOIL AT LEVELS RANGING FROM 0.05 TO 100 PPM. THE METHOD PROVIDES A SENSITIVE MEANS OF QUANTIFYING RESIDUES OF DINOSEB TO 20 PG.
DETERMINATION OF DINOSEB IN WATER BY HIGH PRESSURE LIQUID CHROMATOGRAPHY IS DESCRIBED. DETECTION LIMIT IS 0.6 UG/L.
A COULSON ELECTROLYTIC CONDUCTIVITY DETECTOR WAS USED TO DETECT DINOSEB IN FOODS.
For more Analytic Laboratory Methods (Complete) data for DINOSEB (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC METHODS FOR DETERMINING THE HERBICIDE DNBP IN BLOOD, URINE, FECES & TISSUES OF RATS & IN AGRIC FEED ARE DISCUSSED. AVG RECOVERY WAS 85%.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Stability Shelf Life

2-YEAR SHELF LIFE MINIMUM; DOW GENERAL WEED KILLER: 2-YEAR SHELF LIFE MINIMUM.

Dates

Last modified: 08-15-2023

Airborne phthalates in indoor environment: Partition state and influential built environmental conditions

Lihui Huang, Yaqi Qiao, Shunxi Deng, Meimei Zhou, Weiping Zhao, Yang Yue
PMID: 32339798   DOI: 10.1016/j.chemosphere.2020.126782

Abstract

Exposure to phthalates has recently become a major public health concern. The information of indoor airborne phthalates and their air-particle partition in real indoor environmental condition is still limited. In this study, the gas- and PM
-concentrations of 7 phthalates in 40 residences were concurrently measured in summer and winter. The major phthalates (median concentration in the summer and winter, respectively) in indoor air were DMP (2442.3 and 2403.4 ng/m
), DiBP (801.0 and 640.0 ng/m
) and DnBP (5173.2 and 1379.6 ng/m
), whereas the major phthalates in PM
were DiBP (1055.1 and 585.9 ng/m
) and DnBP (1658.5 and 1517.0 ng/m
) and DEHP (215.1 and 344.9 ng/m
). Air-PM
partition coefficients (K
) of DiBP, DnBP and DEHP were calculated: the summer and winter median values (m
/μg) were 0.053 and 0.011 for DiBP, 0.010 and 0.004 for DnBP, 0.021 and 0.025 for DEHP, respectively. Air-PM
partition of DiBP and DnBP approached equilibrium, while that of DEHP did not reach equilibrium in either season. The impacts of built environmental conditions on phthalate concentrations were characterized. Elevated temperature resulted in accumulation of airborne phthalates. Higher air humidity led to more water absorption of aerosols in summer, facilitated mass transfer of phthalates from air to PM
, and resulted in greater K
of DiBP and DnBP in the summer. Any factors such as proximity to local traffic highway and indoor smoking activities, which can increase indoor PM
concentrations, resulted in significantly higher airborne phthalate concentrations. Improving ventilation was not an effective measure to reduce indoor airborne phthalate concentrations.


Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver

Gabriela Bueno Franco Salla, Lívia Bracht, Anacharis Babeto de Sá-Nakanishi, Angela Valderrama Parizotto, Fabrício Bracht, Rosane Marina Peralta, Adelar Bracht
PMID: 28624444   DOI: 10.1016/j.taap.2017.06.013

Abstract

Dinoseb is a highly toxic pesticide of the dinitrophenol group. Its use has been restricted, but it can still be found in soils and waters in addition to being a component of related pesticides that, after ingestion by humans or animals, can originate the compound by enzymatic hydrolysis. As most dinitrophenols, dinoseb uncouples oxidative phosphorylation. In this study, distribution, lipid bilayer affinity and kinetics of the metabolic effects of dinoseb were investigated, using mainly the isolated perfused rat liver, but also isolated mitochondria and molecular dynamics simulations. Dinoseb presented high affinity for the hydrophobic region of the lipid bilayers, with a partition coefficient of 3.75×10
between the hydrophobic and hydrophilic phases. Due to this high affinity for the cellular membranes dinoseb underwent flow-limited distribution in the liver. Transformation was slow but uptake into the liver space was very pronounced. For an extracellular concentration of 10μM, the equilibrium intracellular concentration was equal to 438.7μM. In general dinoseb stimulated catabolism and inhibited anabolism. Half-maximal stimulation of oxygen uptake in the whole liver occurred at concentrations (2.8-5.8μM) at least ten times above those in isolated mitochondria (0.28μM). Gluconeogenesis and ureagenesis were half-maximally inhibited at concentrations between 3.04 and 5.97μM. The ATP levels were diminished, but differently in livers from fed and fasted rats. Dinoseb disrupts metabolism in a complex way at concentrations well above its uncoupling action in isolated mitochondria, but still at concentrations that are low enough to be dangerous to animals and humans even at sub-lethal doses.


Degradation kinetics and chloropicrin formation during aqueous chlorination of dinoseb

Tian-Yang Zhang, Bin Xu, Chen-Yan Hu, Mian Li, Sheng-Ji Xia, Fu-Xiang Tian, Nai-Yun Gao
PMID: 24034831   DOI: 10.1016/j.chemosphere.2013.08.035

Abstract

The kinetics of chlorination of dinoseb and the corresponding formation of disinfection by-products (DBPs) were studied between pH 4 and 9 at room temperature (25±1°C). The reactivity shows a minimum at pH 9, a maximum at pH 4 and a medium at neutral conditions. pH profile of the apparent second-order rate constant of the reaction of dinoseb with chlorine was modeled considering the elementary reactions of HOCl with dinoseb species and an acid-catalyzed reaction. The predominant reactions at near neutral pH were the reactions of HOCl with the two species of dinoseb. The rate constants of 2.0 (±0.8)×10(4)M(-2)s(-1), 3.3 (±0.6) and 0.5 (±0.1)M(-1)s(-1) were determined for the acid-catalyzed reaction, HOCl reacted with dinoseb and dinoseb(-), respectively. The main degradation by-products of the dinoseb formed during chlorination have been separated and identified by GC-MS with liquid-liquid extraction sample pretreatment. Six volatile and semi-volatile DBPs were identified in the chlorination products, including chloroform (CF), monochloroacetone, chloropicrin (TCNM), 1,1-dichloro-2-methy-butane, 1,2-dichloro-2-methy-butane, 1-chloro-3-methy-pentanone. A proposed degradation pathway of dinoseb during chlorination was then given. TCNM and CF formation potential during chlorination of dinoseb reached as high as 0.077 and 0.097μMμM(-1) dinoseb under the traditional condition (pH=7 and Cl2/C=2). Their yields varied with Cl2/C, pH and time. The maximum yields of TCNM appeared at molar ratio as Cl2/C=1 and pH 3, while the maximum of CF appeared at molar ratio as Cl2/C=4 and pH 7. [TCNM]/[CF] decreased with reaction time and increased solution pH.


A novel selenium nanoparticles-enhanced chemiluminescence system for determination of dinitrobutylphenol

M Iranifam, M Fathinia, T Sadeghi Rad, Y Hanifehpour, A R Khataee, S W Joo
PMID: 23598221   DOI: 10.1016/j.talanta.2012.12.043

Abstract

A novel selenium nanoparticles (Se NPs)-amplified chemiluminescence (CL) reaction, Se NPs-potassium permanganate-dinitrobutylphenol (DNBP), for the determination of DNBP at gram per milliliter level is described. In the present study, it was found that direct reaction of DNBP with potassium permanganate (KMnO4) in the acidic mediums elicited light emission, which was greatly enhanced by selenium nanoparticles. Under optimum conditions, the CL intensity is linearly related to the concentration of DNBP in the range of 1.0×10(-7)-8.0×10(-5)g mL(-1) with a detection limit (3σ) of 3.1×10(-8) g mL(-1). The relative standard deviation for 11 determinations of 2.5×10(-5) gm L(-1) DNBP is 2.07%. The Se NPs were prepared by the chemical hydrothermal method. It was found that catalytic properties of Se NPs were higher than those of microparticles (MPs). In addition, scanning electron microscopy (SEM) and X-ray diffraction (XRD) were used to characterize the Se NPs. Appropriate sensitivity, selectivity and precision were among notable features of the proposed method. The method was successfully applied to the determination of DNBP in the water samples of different origins. Moreover, the possible mechanism for the new CL reaction was also discussed.


[Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]

Kunihiko Takahashi, Rie Ishii, Satoru Nemoto, Rieko Matsuda
PMID: 23470868   DOI: 10.3358/shokueishi.54.1

Abstract

A simple determination method of dinoseb and dinoterb in agricultural products, livestock products and seafood by LC-MS/MS was developed. Agricultural samples were extracted with acetone (in the case of rice, soybean and tea leaf, phosphoric acid was added). An aliquot of crude extract was partitioned with hexane and sat. sodium chloride solution. In the case of livestock products and seafood, samples were extracted with a mixture of acetone, hexane, water and sodium chloride, and the organic layer was collected. Clean-up was performed using a PSA mini column. The LC separation was performed on a C18 column with methanol-water (19 : 1) containing 0.005 v/v% acetic acid as a mobile phase, and MS with negative ion electrospray ionization was used for detection. The calibration curve was linear between 0.0005 to 0.04 µg/mL for each compound. Average recoveries (n=5) of dinoseb and dinoterb from 20 kinds of agricultural products, livestock products and seafood fortified at the MRLs were 77-111%, and the relative standard deviations were 2-15%. The limits of quantitation were 0.001 µg/g for both compounds.


To identify the important soil properties affecting dinoseb adsorption with statistical analysis

Yiqing Guan, Jianhui Wei, Danrong Zhang, Mingjuan Zu, Liru Zhang
PMID: 23737715   DOI: 10.1155/2013/362854

Abstract

Investigating the influences of soil characteristic factors on dinoseb adsorption parameter with different statistical methods would be valuable to explicitly figure out the extent of these influences. The correlation coefficients and the direct, indirect effects of soil characteristic factors on dinoseb adsorption parameter were analyzed through bivariate correlation analysis, and path analysis. With stepwise regression analysis the factors which had little influence on the adsorption parameter were excluded. Results indicate that pH and CEC had moderate relationship and lower direct effect on dinoseb adsorption parameter due to the multicollinearity with other soil factors, and organic carbon and clay contents were found to be the most significant soil factors which affect the dinoseb adsorption process. A regression is thereby set up to explore the relationship between the dinoseb adsorption parameter and the two soil factors: the soil organic carbon and clay contents. A 92% of the variation of dinoseb sorption coefficient could be attributed to the variation of the soil organic carbon and clay contents.


Biphasic reduction of cytochrome b559 by plastoquinol in photosystem II membrane fragments: evidence for two types of cytochrome b559/plastoquinone redox equilibria

Olga P Kaminskaya, Vladimir A Shuvalov
PMID: 23357332   DOI: 10.1016/j.bbabio.2013.01.007

Abstract

In photosystem II membrane fragments with oxidized cytochrome (Cyt) b559 reduction of Cyt b559 by plastoquinol formed in the membrane pool under illumination and by exogenous decylplastoquinol added in the dark was studied. Reduction of oxidized Cyt b559 by plastoquinols proceeds biphasically comprising a fast component with a rate constant higher than (10s)(-1), named phase I, followed by a slower dark reaction with a rate constant of (2.7min)(-1) at pH6.5, termed phase II. The extents of both components of Cyt b559 reduction increased with increasing concentrations of the quinols, with that, maximally a half of oxidized Cyt b559 can be photoreduced or chemically reduced in phase I at pH6.5. The photosystem II herbicide dinoseb but not 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) competed with the quinol reductant in phase I. The results reveal that the two components of the Cyt b559 redox reaction reflect two redox equilibria attaining in different time domains. One-electron redox equilibrium between oxidized Cyt b559 and the photosystem II-bound plastoquinol is established in phase I of Cyt b559 reduction. Phase II is attributed to equilibration of Cyt b559 redox forms with the quinone pool. The quinone site involved in phase I of Cyt b559 reduction is considered to be the site regulating the redox potential of Cyt b559 which can accommodate quinone, semiquinone and quinol forms. The properties of this site designated here as QD clearly suggest that it is distinct from the site QC found in the photosystem II crystal structure.


In vitro neurotoxic hazard characterisation of dinitrophenolic herbicides

Harm J Heusinkveld, Arie C van Vliet, Peter C G Nijssen, Remco H S Westerink
PMID: 27106277   DOI: 10.1016/j.toxlet.2016.04.014

Abstract

Dinitrophenolic compounds are powerful toxicants with a long history of use in agriculture and industry. While (high) human exposure levels are not uncommon, in particular for agricultural workers during the spraying season, the neurotoxic mechanism(s) that underlie the human health effects are largely unknown. We therefore investigated the in vitro effects of two dinitrophenolic herbicides (DNOC and dinoseb) on a battery of neurotoxicity endpoints in (dopaminergic) rat PC12 cells. Cell viability, mitochondrial activity, oxidative stress and caspase activation were assessed using fluorescence-based bioassays (CFDA, alamar Blue, H2DCFDA and Ac-DEVD-AMC, respectively), whereas changes in intracellular [Ca(2+)]i were assessed using single-cell fluorescence microscopy with Fura-2AM. The combined results demonstrate that exposure to both DNOC and dinoseb is linked to calcium release from the endoplasmic reticulum and activation of caspase-mediated apoptotic pathways. In subsequent experiments, immunofluorescent labelling with specific antibodies was used to determine changes in intracellular α-synuclein levels, demonstrating that both DNOC and dinoseb increase levels of intracellular α-synuclein. The combined results indicate that in vitro exposure to DNOC and dinoseb activates pathways that are not only involved in acute neurotoxicity but also in long-term effects as seen in neurodegeneration.


Effect of oxidation and catalytic reduction of trace organic contaminants on their activated carbon adsorption

Klaas V K M Schoutteten, Tom Hennebel, Ellen Dheere, Cheryl Bertelkamp, David J De Ridder, Synthia Maes, Michael Chys, Stijn W H Van Hulle, Julie Vanden Bussche, Lynn Vanhaecke, Arne R D Verliefde
PMID: 27654222   DOI: 10.1016/j.chemosphere.2016.09.032

Abstract

The combination of ozonation and activated carbon (AC) adsorption is an established technology for removal of trace organic contaminants (TrOCs). In contrast to oxidation, reduction of TrOCs has recently gained attention as well, however less attention has gone to the combination of reduction with AC adsorption. In addition, no literature has compared the removal behavior of reduction vs. ozonation by-products by AC. In this study, the effect of pre-ozonation vs pre-catalytic reduction on the AC adsorption efficiency of five TrOCs and their by-products was compared. All compounds were susceptible to oxidation and reduction, however the catalytic reductive treatment proved to be a slower reaction than ozonation. New oxidation products were identified for dinoseb and new reduction products were identified for carbamazepine, bromoxynil and dinoseb. In terms of compatibility with AC adsorption, the influence of the oxidative and reductive pretreatments proved to be compound dependent. Oxidation products of bromoxynil and diatrizoic acid adsorbed better than their parent TrOCs, but oxidation products of atrazine, carbamazepine and dinoseb showed a decreased adsorption. The reductive pre-treatment showed an enhanced AC adsorption for dinoseb and a major enhancement for diatrizoic acid. For atrazine and bromoxynil, no clear influence on adsorption was noted, while for carbamazepine, the reductive pretreatment resulted in a decreased AC affinity. It may thus be concluded that when targeting mixtures of TrOCs, a trade-off will undoubtedly have to be made towards overall reactivity and removal of the different constituents, since no single treatment proves to be superior to the other.


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